molecular formula C15H19N3O3 B6247691 9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide CAS No. 2408964-19-0

9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide

Cat. No.: B6247691
CAS No.: 2408964-19-0
M. Wt: 289.3
InChI Key:
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Description

9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[45]decane-2-carboxamide is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a benzyl group, an oxo group, and a diazaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic ring system.

    Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Oxidation and functionalization: The oxo group is introduced through selective oxidation, and the carboxamide group is added via amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, as well as the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: The compound is explored for its potential use in the synthesis of complex organic molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    9-benzyl-2-oxa-6,9-diazaspiro[4.5]decane: This compound shares a similar spirocyclic core but lacks the oxo and carboxamide groups.

    9-benzyl-6-oxa-2,9-diazaspiro[4.5]decane: Similar structure but without the oxo group.

Uniqueness

9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide is unique due to the presence of both the oxo and carboxamide groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2408964-19-0

Molecular Formula

C15H19N3O3

Molecular Weight

289.3

Purity

95

Origin of Product

United States

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